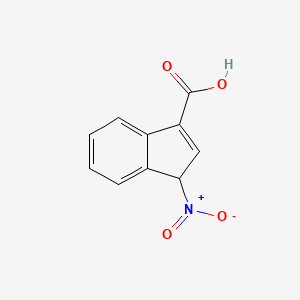
1-Nitro-1H-indene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-1H-indene-3-carboxylic acid is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a nitro group (-NO2) and a carboxylic acid group (-COOH) attached to the indene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Nitro-1H-indene-3-carboxylic acid can be synthesized through several methods. One common approach involves the nitration of 1H-indene-3-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the desired position on the indene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Nitro-1H-indene-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide.
Esterification: Alcohols (e.g., methanol, ethanol), sulfuric acid or hydrochloric acid as catalysts.
Major Products:
Reduction: 1-Amino-1H-indene-3-carboxylic acid.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Esterification: 1-Nitro-1H-indene-3-carboxylate esters.
Aplicaciones Científicas De Investigación
1-Nitro-1H-indene-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various indene derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Nitro-1H-indene-3-carboxylic acid and its derivatives depends on the specific chemical reactions they undergo. The nitro group can act as an electron-withdrawing group, influencing the reactivity of the indene ring. In biological systems, the compound’s derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
1H-Indene-3-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Nitro-1H-indole-3-carboxylic acid: Contains an indole ring instead of an indene ring, leading to different chemical and biological properties.
1-Nitro-2H-indene-3-carboxylic acid: The position of the nitro group is different, affecting its reactivity and applications.
Uniqueness: 1-Nitro-1H-indene-3-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups on the indene ring. This configuration imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
409110-79-8 |
|---|---|
Fórmula molecular |
C10H7NO4 |
Peso molecular |
205.17 g/mol |
Nombre IUPAC |
3-nitro-3H-indene-1-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-10(13)8-5-9(11(14)15)7-4-2-1-3-6(7)8/h1-5,9H,(H,12,13) |
Clave InChI |
ZUXSWLXHIZZWOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C=C2C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


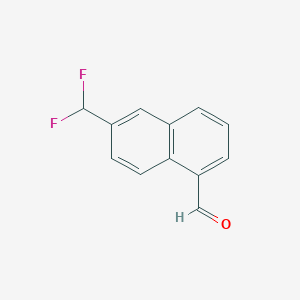
![Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B11897915.png)



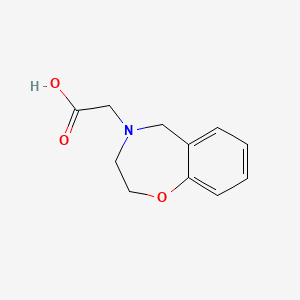




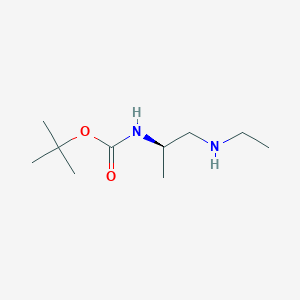
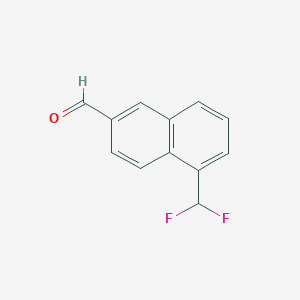

![2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11897986.png)
